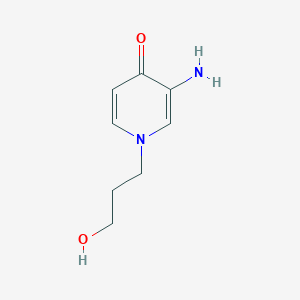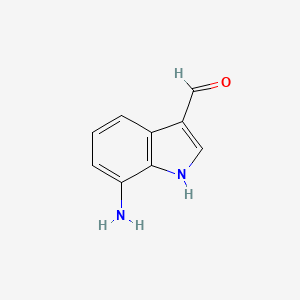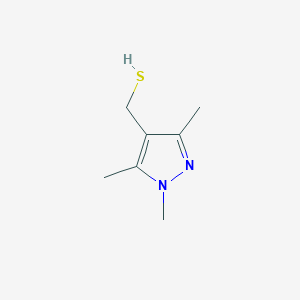![molecular formula C7H11N3O2 B13075791 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the following structure:
Structure: C9H13NO2
It is also known by other names such as 2-methoxy-5-[(methylamino)methyl]phenol and benzoic acid, 2-(methylamino)-, methyl ester . The compound exhibits interesting properties and has applications in various fields.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involve the condensation of appropriate starting materials. One common method is the reaction between 2-methoxyphenol and methylamine . The reaction proceeds under specific conditions to yield the desired compound.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ chemical synthesis techniques to produce this compound. Optimization of reaction conditions, purification, and yield are critical factors in large-scale production.
Analyse Chemischer Reaktionen
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo several types of reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity and potential applications in drug discovery.
- Studied for its biological effects and potential therapeutic applications.
- May interact with cellular targets or pathways.
- Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique in its structure, it shares similarities with other compounds. Some related compounds include:
2-methoxy-5-[(methylamino)methyl]phenol: (CAS Number: 54542-57-3)
2-methoxy-3-methylpyrazine: (CAS Number: 2847-30-5)
5-methoxy-2-methylindole-3-acetic acid: (CAS Number: 54542-57-3)
Remember, scientific research continues to uncover new insights into the compound’s behavior and applications
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
5-methoxy-2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-8-4-6-9-3-5(12-2)7(11)10-6/h3,8H,4H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
BKVGVIBEQXQVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NC=C(C(=O)N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)


![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)


![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
